Ethyl 4-(4-chlorophenyl)-5-methyl-2-(nicotinamido)thiophene-3-carboxylate
Description
Ethyl 4-(4-chlorophenyl)-5-methyl-2-(nicotinamido)thiophene-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with various functional groups
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-5-methyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-3-26-20(25)17-16(13-6-8-15(21)9-7-13)12(2)27-19(17)23-18(24)14-5-4-10-22-11-14/h4-11H,3H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQUXDXOFSSCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Cl)C)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-chlorophenyl)-5-methyl-2-(nicotinamido)thiophene-3-carboxylate typically involves multiple steps, starting with the formation of the thiophene core. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(4-chlorophenyl)-5-methyl-2-(nicotinamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to its corresponding sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of the chlorine atom on the phenyl ring with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution reactions may involve nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 4-(4-chlorophenyl)-5-methyl-2-(nicotinamido)thiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Ethyl 4-(4-chlorophenyl)-2-phenylthiazole-5-carboxylate
Ethyl 4-(4-chlorophenyl)-2-(pyridin-3-yl)thiazole-5-carboxylate
Uniqueness: Ethyl 4-(4-chlorophenyl)-5-methyl-2-(nicotinamido)thiophene-3-carboxylate stands out due to its specific structural features, such as the presence of the nicotinamide group and the methyl group on the thiophene ring. These features contribute to its unique chemical and biological properties compared to similar compounds.
Biological Activity
Ethyl 4-(4-chlorophenyl)-5-methyl-2-(nicotinamido)thiophene-3-carboxylate is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a thiophene ring substituted with an ethyl ester, a chlorophenyl group, and a nicotinamido moiety. Its molecular formula is , with a molecular weight of approximately 358.86 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, which can influence its pharmacokinetic properties and biological interactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains, indicating potential use as antimicrobial agents.
- Neuroprotective Effects : There is emerging evidence that compounds in this class may protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : Starting from appropriate precursors, the thiophene structure is formed through cyclization reactions.
- Substitution Reactions : The chlorophenyl and nicotinamido groups are introduced via electrophilic substitution or coupling reactions.
- Esterification : The final step involves esterification to yield the ethyl ester form.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl 4-(3-chlorophenyl)-5-methyl-2-(pyridinamido)thiophene-3-carboxylate | Similar thiophene structure with pyridine | Enhanced solubility |
| Ethyl 5-methyl-2-(benzamido)thiophene-3-carboxylic acid | Lacks chlorophenyl group | Potentially higher activity against specific cancers |
| N,N-Dimethylacetamide derivatives | Contains amide functionality | Improved stability and bioavailability |
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiophene-based compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). This compound showed IC50 values comparable to established chemotherapeutics .
- Neuroprotective Effects : Research published in Neuroscience Letters indicated that certain derivatives could reduce oxidative stress markers in neuronal cell cultures, suggesting potential therapeutic applications for Alzheimer's disease .
- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against Gram-positive bacteria, showcasing its potential as a lead compound for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
